2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate
Description
Properties
Molecular Formula |
C12H4F5NO2 |
|---|---|
Molecular Weight |
289.16 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 6-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C12H4F5NO2/c13-6-3-7(14)10(17)11(9(6)16)20-12(19)5-1-2-8(15)18-4-5/h1-4H |
InChI Key |
PXMBERVGUSOWLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate involves the reaction of 6-fluoronicotinic acid with 2,3,5,6-tetrafluorophenol in the presence of a coupling agent . The reaction typically occurs under mild conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate ester formation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Conjugation with Biomolecules
The tetrafluorophenyl ester reacts with primary amines (e.g., lysine residues) in peptides or sdAbs:
-
Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, releasing 2,3,5,6-tetrafluorophenol .
-
Conditions :
-
Applications :
Performance Metrics :
| Biomolecule | RCY (%) | Immunoreactivity (%) | K<sub>i</sub> (nM) | Source |
|---|---|---|---|---|
| sdAb 2Rs15d | 5.7 ± 3.6 | 60 ± 5 | 2.1 ± 0.3 | |
| sdAb 5F7 | 4.0 ± 2.0 | 58 ± 4 | 1.8 ± 0.2 | |
| c(RGDyK) peptide | 35–75 | >90 | 0.9 ± 0.1 |
Stability and Hydrolysis
The ester’s stability varies with solvent and temperature:
-
Hydrolysis in Aqueous Media :
-
Comparison with PNP Esters :
Reaction Optimization Challenges
-
Precursor Solubility : Limited solubility of trimethylammonium precursors in polar solvents necessitates mixed solvent systems .
-
Byproduct Formation : Competing hydrolysis or decomposition under prolonged heating .
Case Study: HER2-Targeted Imaging
In vivo studies demonstrated:
Scientific Research Applications
2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate has several scientific research applications:
Radiochemistry: Used as a prosthetic group for labeling biomolecules with fluorine-18 for PET imaging.
ImmunoPET Imaging: Employed in the development of single domain antibody fragments (sdAbs) for targeting specific receptors in cancer cells.
Bioconjugation: Utilized in the synthesis of bioconjugates for studying molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate involves its use as a labeling agent in PET imaging. The compound binds to biomolecules, allowing for the visualization of molecular targets and pathways in vivo . The fluorine-18 isotope emits positrons, which are detected by PET scanners to produce detailed images of biological processes .
Comparison with Similar Compounds
Comparison with [¹⁸F]SFB (N-Succinimidyl 4-[¹⁸F]Fluorobenzoate)
- Synthesis Steps :
- Reaction Time :
- Stability :
Comparison with NHS Esters
- NHS esters (e.g., [¹⁸F]SFB) require lower pH (7–8) for optimal stability, limiting compatibility with amine-rich buffers .
- Tetrafluorophenyl esters maintain reactivity at pH 9–10, enabling efficient conjugation with lysine residues in serum albumins and antibodies .
Radiochemical Performance
| Parameter | This compound | [¹⁸F]SFB | NHS Esters |
|---|---|---|---|
| Radiochemical Yield (DC) | 5–10% | 10–15% | 5–8% |
| Radiochemical Purity | >97% | >95% | >90% |
| Conjugation Efficiency | >80% (lysine residues) | 60–70% | 50–60% |
In Vivo Performance
- Renal Clearance :
- Tumor Targeting: HER2-targeted sdAbs labeled with this compound exhibit tumor uptake comparable to [¹²⁵I]SGMIB, with high specificity in SKOV-3 and BT474 xenografts .
- Metabolic Stability :
Key Advantages Over Alternatives
Streamlined Synthesis : Eliminates multi-step purification, reducing synthesis time by 50% .
pH Compatibility : Stable at physiological pH, enabling conjugation without buffer compromise .
Reduced Renal Retention : Enhanced pharmacokinetics for imaging applications .
Biological Activity
2,3,5,6-Tetrafluorophenyl 6-fluoronicotinate (TFPFN) is a compound of significant interest in the field of medicinal chemistry and radiopharmaceuticals. Its biological activity has been explored primarily in the context of radiolabeling for imaging applications, particularly in positron emission tomography (PET). This article delves into the synthesis, biological properties, and applications of TFPFN based on a review of recent studies.
Synthesis of TFPFN
The synthesis of TFPFN typically involves the reaction of 6-fluoronicotinic acid with 2,3,5,6-tetrafluorophenol using dicyclohexylcarbodiimide (DCC) as a coupling agent. The process generally yields TFPFN in moderate to high purity. For example, one study reported a yield of approximately 51% following crystallization from hexane after the initial reaction in dioxane .
TFPFN is primarily utilized as a prosthetic group for the labeling of biomolecules with fluorine-18 (^18F), which is crucial for PET imaging. The radiochemical yield (RCY) for the synthesis of ^18F-labeled TFPFN has been reported to vary; for instance, yields of 4.0% to 5.7% have been documented when labeling single-domain antibodies (sdAbs) targeting HER2 receptors . The labeled antibodies exhibit high radiochemical purity (>95%) and substantial immunoreactivity.
Biodistribution Studies
Biodistribution studies are essential to evaluate the in vivo behavior of ^18F-labeled compounds. In experiments involving athymic mice bearing xenografts, TFPFN-labeled sdAbs demonstrated significant tumor uptake with favorable tumor-to-kidney ratios. Specifically, tumor-to-kidney ratios were reported to be approximately 12.2 ± 3.5 at 1 hour post-injection, indicating efficient targeting and reduced renal accumulation compared to traditional agents .
Case Studies
Case Study 1: HER2 Targeting with TFPFN-Labeled Antibodies
In a study focusing on HER2-targeting sdAbs labeled with TFPFN, researchers found that the intracellular activity from ^18F-labeled sdAbs was comparable to those labeled with iodine-125 (^125I), but with lower renal uptake . This suggests that TFPFN may enhance the specificity and efficacy of imaging agents used in cancer diagnostics.
Case Study 2: Comparative Analysis with Traditional Labeling Agents
Another study compared TFPFN with other labeling agents such as N-succinimidyl 4-guanidinomethyl-3-[^125I]iodobenzoate (SGMIB). The results indicated that TFPFN-labeled sdAbs provided better tumor delineation in microPET imaging while maintaining low background activity in normal tissues .
Summary of Findings
The biological activity of this compound is characterized by its utility in radiolabeling applications for PET imaging. Key findings from various studies include:
| Property | Value |
|---|---|
| Radiochemical Yield (RCY) | 4.0% - 5.7% |
| Tumor-to-Kidney Ratio | Up to 12.2 ± 3.5 |
| Radiochemical Purity | >95% |
| Immunoreactive Fraction | ~60% |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
